![molecular formula C16H14ClN3O3S3 B2752213 N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-73-2](/img/structure/B2752213.png)
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-6-yl and pyrrolidine-2-carboxamide are both common moieties in medicinal chemistry, often seen in bioactive compounds . The presence of the sulfonyl group and the chlorothiophene suggests this compound may have interesting reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely show typical aromatic systems in the benzo[d]thiazol-6-yl and chlorothiophene groups. The sulfonyl group would exhibit typical double bond character, and the pyrrolidine ring would be a typical secondary amine .Chemical Reactions Analysis
This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles. The pyrrolidine ring could potentially undergo reactions at the nitrogen, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Generally, compounds with these moieties have moderate polarity and can form hydrogen bonds .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide have been synthesized and evaluated for their potential antitumor and antibacterial activities. For example, a study has demonstrated the synthesis of various compounds, including pyrrole derivatives, with significant in vitro activity against liver, colon, and lung cancer cell lines, showcasing higher activity than the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017). These findings highlight the potential of such compounds in cancer research and therapy.
Molecular Stability Enhancement
Research into the stability of related compounds has led to the exploration of various heterocyclic analogues to address metabolic deacetylation issues, enhancing the molecular stability of potential therapeutic agents (Stec et al., 2011). This work is crucial for developing more stable and effective drugs.
Antimalarial and COVID-19 Drug Exploration
Studies have also investigated the reactivity and antimalarial activity of sulfonamide derivatives, with some showing promise as COVID-19 treatments through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This research opens avenues for the development of new drugs against infectious diseases.
Antimicrobial Properties
The antimicrobial properties of compounds synthesized from benzothiazole and pyrimidine have been evaluated, indicating the biological potential of these fused heterocycles, which could lead to new drug candidates (Kale & Mene, 2013). Such studies are essential for finding new treatments for bacterial infections.
Insecticidal Agents
Research into the synthesis of bioactive sulfonamide thiazole derivatives has shown potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds beyond medical applications (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-11-13(8-10)24-9-18-11/h3-6,8-9,12H,1-2,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGABHAXRZFKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

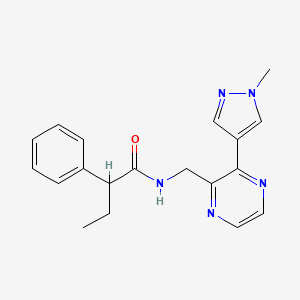
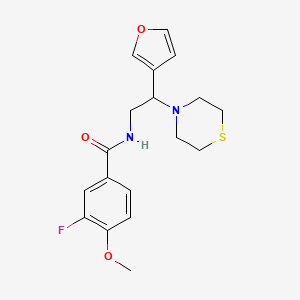
![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)
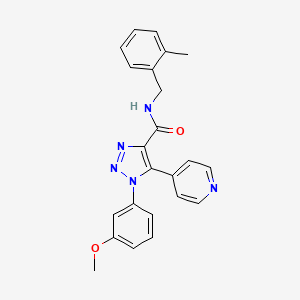
![3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B2752140.png)
![1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B2752141.png)


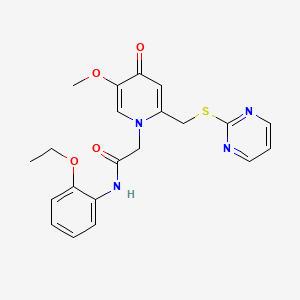
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

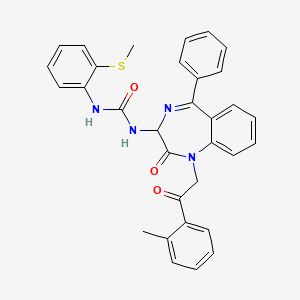
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)